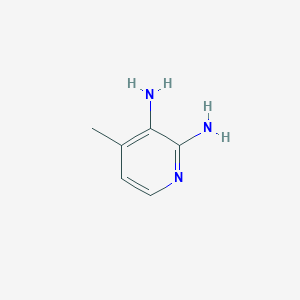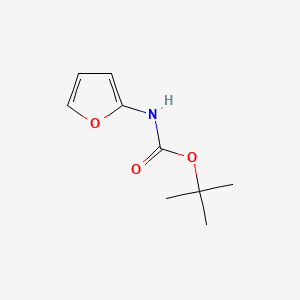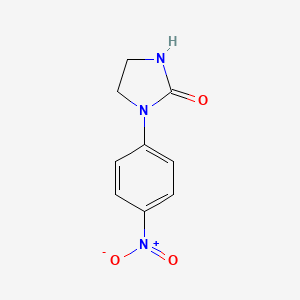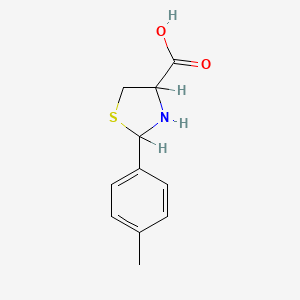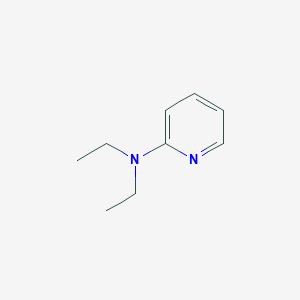
2-Diethylaminopyridine
Descripción general
Descripción
2-Diethylaminopyridine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Diethylaminopyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with diethylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Diethylaminopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diethylamino group to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides.
Aplicaciones Científicas De Investigación
2-Diethylaminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving acylation and alkylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of pharmaceuticals, such as antihistamines and antimalarials.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism by which 2-Diethylaminopyridine exerts its effects involves its ability to act as a nucleophilic catalyst. The diethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. This property makes it an effective catalyst in organic synthesis, where it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
2-Dimethylaminopyridine: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-Dimethylaminopyridine: Another derivative of pyridine with a dimethylamino group at the fourth position.
Uniqueness: 2-Diethylaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The diethylamino group provides a different steric and electronic environment compared to the dimethylamino group, influencing its behavior in chemical reactions and its effectiveness as a catalyst.
Propiedades
IUPAC Name |
N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPITCBWOUOJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957483 | |
| Record name | N,N-Diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-06-6 | |
| Record name | 36075-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Diethylaminopyridine in organic synthesis, specifically involving pyridines?
A1: this compound can act as a precursor in the synthesis of substituted pyridines. Research shows that 3-bromo-2-diethylaminopyridine, when treated with potassium hexamethyldisilazide (KHMDS) and an amine, undergoes regioselective amination to yield 3- and 4-aminated pyridines. This reaction is proposed to proceed through the formation of pyridyne intermediates. []
Q2: Can you elaborate on the regioselectivity observed in reactions involving this compound derivatives?
A2: Studies demonstrate that the presence of a 2-diethylamino substituent on the pyridine ring influences the regiochemical outcome of nucleophilic substitution reactions. When 3-bromo-2-diethylaminopyridine reacts with alcohols in the presence of a strong base (t-BuOK) and 18-crown-6, the substitution occurs predominantly at the 4-position, yielding 4-alkoxy-2-diethylaminopyridines. This regioselectivity is attributed to the electronic and steric effects of the 2-diethylamino group, directing the nucleophilic attack to the less hindered 4-position. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


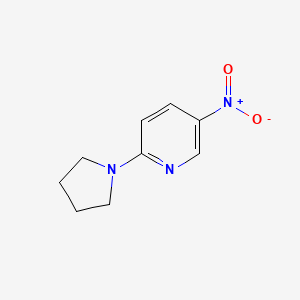

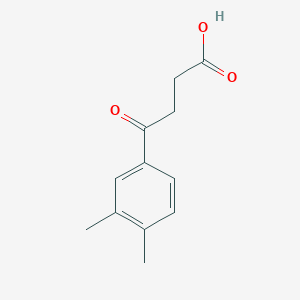
![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)
